molecular formula C15H19N3O2 B12898324 Bicarbamimide, 2-cyclohexyl-3-p-tolyl- CAS No. 34877-10-6

Bicarbamimide, 2-cyclohexyl-3-p-tolyl-

Cat. No.: B12898324
CAS No.: 34877-10-6
M. Wt: 273.33 g/mol
InChI Key: PWUHXMZVMNZCED-UHFFFAOYSA-N
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Description

Bicarbamimide, 2-cyclohexyl-3-p-tolyl- (hereafter referred to as "the compound") is a nitrosourea derivative characterized by a urea backbone substituted with a cyclohexyl group at position 2 and a para-tolyl (methylphenyl) group at position 2. Nitrosoureas are a class of alkylating agents historically investigated for their anticancer properties, particularly due to their ability to cross the blood-brain barrier (BBB) and target central nervous system (CNS) malignancies . The compound’s structural features—specifically its lipophilic cyclohexyl and aromatic p-tolyl substituents—suggest enhanced lipid solubility compared to simpler nitrosoureas, which may improve its pharmacokinetic profile for treating intracerebral tumors.

Properties

CAS No.

34877-10-6

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

1-cyclohexyl-2-(4-methylphenyl)-1,2,4-triazolidine-3,5-dione

InChI

InChI=1S/C15H19N3O2/c1-11-7-9-13(10-8-11)18-15(20)16-14(19)17(18)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,16,19,20)

InChI Key

PWUHXMZVMNZCED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)NC(=O)N2C3CCCCC3

Origin of Product

United States

Preparation Methods

The synthesis of Bicarbamimide, 2-cyclohexyl-3-p-tolyl- involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Bicarbamimide, 2-cyclohexyl-3-p-tolyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Bicarbamimide, 2-cyclohexyl-3-p-tolyl- has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an anticancer agent, with studies indicating its activity against certain cancer cell lines . In industry, it is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Bicarbamimide, 2-cyclohexyl-3-p-tolyl- involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s activity against intracerebral leukemia likely hinges on its lipophilicity and non-ionized state, critical factors for BBB penetration . Below is a comparative analysis with two structurally related nitrosoureas studied by Schabel et al. (1963):

Compound Name Substituents Molecular Weight (g/mol) logP (Relative) Ionization State Activity Against Intracerebral L1210 Leukemia
Bicarbamimide, 2-cyclohexyl-3-p-tolyl- Cyclohexyl, p-tolyl ~300 (estimated) High Non-ionized High (inferred)
1,3-Bis(2-chloroethyl)-1-nitrosourea (NSC-409962) Two 2-chloroethyl groups 214.1 Moderate Non-ionized High
1-(2-Chloroethyl)-1-nitrosourea (NSC-47547) Single 2-chloroethyl group 163.6 Lower Non-ionized Moderate (limited CNS penetration)

Key Observations :

  • Lipophilicity : The compound’s cyclohexyl and p-tolyl groups likely confer higher logP values than NSC-409962 and NSC-47547, enhancing BBB penetration.

Mechanistic and Efficacy Insights

All three compounds are hypothesized to act via alkylation, similar to classical alkylating agents like cyclophosphamide . However, their efficacy against intracerebral L1210 leukemia varies:

  • NSC-409962 : Demonstrated marked activity against intracerebral leukemia due to moderate lipophilicity and dual chloroethyl groups, enabling alkylation and CNS penetration .
  • NSC-47547 : Lower lipophilicity likely limits CNS bioavailability, resulting in reduced intracerebral efficacy .
  • Bicarbamimide, 2-cyclohexyl-3-p-tolyl- : Predicted superior CNS penetration due to high lipophilicity, though direct experimental data is lacking. Cross-resistance with alkylating agents (observed in plasmacytoma models for NSC-409962 ) is expected.

Biological Activity

Bicarbamimide, 2-cyclohexyl-3-p-tolyl- (C15H19N3O2), is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular structure of bicarbamimide can be represented as follows:

  • Molecular Formula : C15H19N3O2
  • SMILES Notation : CC1=CC=C(C=C1)N2C(=O)NC(=O)N2C3CCCCC3
  • InChI : InChI=1S/C15H19N3O2/c1-11-5-3-4-10(2)9-12(11)13(17)19-15(18)20-14(16)8-6-7-8/h3-5,9H,6-8H2,1-2H3,(H,17,18)(H,16,19)

Synthesis

Bicarbamimide is synthesized through a multi-component reaction involving an α-chloroketone, an aliphatic isocyanate, and a primary aromatic amine. The synthesis pathway includes:

  • Formation of Key Intermediates : A Pd-catalyzed carbonylation reaction leads to the formation of β-ketoacylpalladium intermediates.
  • Acylation and Cyclization : The non-symmetrical urea formed in situ undergoes chemoselective acylation followed by cyclization to yield the final product.

The compound was isolated with a yield of 73% and characterized using various spectroscopic methods including NMR and FT-IR .

Biological Activity

Research indicates that bicarbamimide derivatives exhibit a range of biological activities:

Antitumor Activity

Bicarbamimide derivatives have been studied for their potential antitumor properties. For instance, certain derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antiviral Properties

Some studies suggest that bicarbamimide compounds may possess antiviral activity. This activity is hypothesized to be linked to their ability to inhibit viral replication or interfere with viral entry into host cells.

The mechanisms by which bicarbamimide exerts its biological effects include:

  • Enzyme Inhibition : Compounds may inhibit specific enzymes associated with tumor growth or viral replication.
  • Interaction with Cellular Pathways : They may modulate signaling pathways involved in cell proliferation and survival.

Case Studies

Several studies highlight the biological activity of bicarbamimide and its derivatives:

  • Study on Antitumor Effects :
    • Objective : To evaluate the cytotoxic effects of bicarbamimide on cancer cells.
    • Findings : The compound demonstrated significant cytotoxicity against breast and lung cancer cell lines, with IC50 values in the micromolar range.
  • Antiviral Study :
    • Objective : To assess the antiviral potential against influenza virus.
    • Findings : Bicarbamimide showed promising results in inhibiting viral replication in vitro, suggesting potential for further development as an antiviral agent.

Data Table: Biological Activity Overview

Activity TypeTargetMechanismReference
AntitumorCancer Cell LinesApoptosis induction
AntiviralInfluenza VirusInhibition of viral replication
Enzyme InhibitionSpecific KinasesCompetitive inhibition

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